molecular formula C21H21NO5 B11383919 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11383919
M. Wt: 367.4 g/mol
InChI Key: FPKLCTFKDYASGK-UHFFFAOYSA-N
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Description

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of functional groups such as hydroxyl, methoxy, and acetamide in its structure suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromen-2-one Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.

    Functional Group Modifications: Introduction of hydroxyl and methyl groups at specific positions on the chromen-2-one core can be done using selective oxidation and methylation reactions.

    Acetamide Formation: The final step involves the acylation of the chromen-2-one derivative with 2-methoxybenzylamine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the chromen-2-one core can be reduced to form alcohols.

    Substitution: The methoxy and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving chromen-2-one derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Possible use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide would depend on its specific biological target. Generally, chromen-2-one derivatives can interact with various enzymes and receptors, modulating their activity. The presence of hydroxyl and methoxy groups may enhance its binding affinity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simple chromen-2-one derivative known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that is structurally related to chromen-2-one derivatives.

    Umbelliferone: A naturally occurring coumarin with antioxidant properties.

Uniqueness

2-(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)-N-(2-methoxybenzyl)acetamide is unique due to the specific combination of functional groups in its structure, which may confer distinct chemical and biological properties compared to other chromen-2-one derivatives.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H21NO5/c1-12-8-16(23)20-13(2)15(21(25)27-18(20)9-12)10-19(24)22-11-14-6-4-5-7-17(14)26-3/h4-9,23H,10-11H2,1-3H3,(H,22,24)

InChI Key

FPKLCTFKDYASGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC3=CC=CC=C3OC)C)O

Origin of Product

United States

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